Diethyl 4-[4-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. Dihydropyridines are known for their pharmacological properties, particularly as calcium channel blockers. This compound features a dihydropyridine core with various substituents, including benzyloxy and ethyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the benzyloxy group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring or the dihydropyridine core .
Scientific Research Applications
3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of dihydropyridine chemistry.
Biology: The compound’s biological activity, particularly its role as a calcium channel blocker, makes it valuable in studies of cellular signaling and ion transport.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, which can modulate various physiological processes. This mechanism is particularly relevant in the context of its use as a calcium channel blocker in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used dihydropyridine with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and use in treating hypertension and angina.
Uniqueness
3,5-DIETHYL 4-[4-(BENZYLOXY)PHENYL]-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, may influence its binding affinity and selectivity for calcium channels, potentially offering advantages in certain therapeutic contexts .
Properties
Molecular Formula |
C25H27NO5 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
diethyl 1-methyl-4-(4-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27NO5/c1-4-29-24(27)21-15-26(3)16-22(25(28)30-5-2)23(21)19-11-13-20(14-12-19)31-17-18-9-7-6-8-10-18/h6-16,23H,4-5,17H2,1-3H3 |
InChI Key |
WBCFZMHZZJKCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCC)C |
Origin of Product |
United States |
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